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molecular formula C6H7N3O2 B8740793 5-Methoxypyrazine-2-carboxamide

5-Methoxypyrazine-2-carboxamide

Cat. No. B8740793
M. Wt: 153.14 g/mol
InChI Key: HRHNVVBCKXBGOT-UHFFFAOYSA-N
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Patent
US09296759B2

Procedure details

To a 100-mL round-bottomed flask was added methyl 5-methoxypyrazine-2-carboxylate (0.811 g, 4.82 mmol, synthesized according to Journal of Heterocyclic Chemistry, 19(2), 407-8; 1982) and ammonia (2 M in MeOH; 25 mL, 50.0 mmol). The reaction mixture was heated to 50° C. overnight. The reaction mixture was allowed to cool to ambient temperature, filtered and dried to afford 5-methoxypyrazine-2-carboxamide as a white crystalline solid. MS m/z=154.0 [M+H]+. Calculated for C6H7N3O2: 153.14.
Quantity
0.811 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([C:9]([O:11]C)=O)=[N:7][CH:8]=1.[NH3:13]>>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([C:9]([NH2:13])=[O:11])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.811 g
Type
reactant
Smiles
COC=1N=CC(=NC1)C(=O)OC
Name
Quantity
25 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1N=CC(=NC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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